2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride
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Overview
Description
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride is a chemical compound with a complex structure that includes an azepane ring, an amide group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azepane ring, introduction of the amide group, and subsequent methylation. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride
- 2-(3-amino-2-oxoazepan-1-yl)propanoic acid
Uniqueness
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamidehydrochloride is unique due to its specific structural features, such as the presence of the N-methylacetamide group and the hydrochloride salt form. These features can influence its chemical reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C9H18ClN3O2 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-(3-amino-2-oxoazepan-1-yl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-11-8(13)6-12-5-3-2-4-7(10)9(12)14;/h7H,2-6,10H2,1H3,(H,11,13);1H |
InChI Key |
WIFPAPTYAZDJQE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCCCC(C1=O)N.Cl |
Origin of Product |
United States |
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